molecular formula C23H21F B14115781 2'-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1'-biphenyl

2'-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1'-biphenyl

Cat. No.: B14115781
M. Wt: 316.4 g/mol
InChI Key: SJVQZTPKJTTYBT-UHFFFAOYSA-N
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Description

2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethenyl group, a fluorine atom, and a propylphenyl group attached to the biphenyl core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting biphenyl compound is brominated to introduce a bromine atom at the desired position.

    Suzuki Coupling: The brominated biphenyl undergoes a Suzuki coupling reaction with a suitable boronic acid derivative to introduce the propylphenyl group.

    Fluorination: The resulting intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor.

    Ethenylation: Finally, the ethenyl group is introduced through a Heck reaction using a palladium catalyst.

Industrial Production Methods

Industrial production of 2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The ethenyl group can participate in π-π stacking interactions, while the fluorine atom can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2’-Ethenyl-2-chloro-4-(4-propylphenyl)-1,1’-biphenyl: Similar structure but with a chlorine atom instead of fluorine.

    2’-Ethenyl-2-fluoro-4-(4-methylphenyl)-1,1’-biphenyl: Similar structure but with a methyl group instead of a propyl group.

    2’-Ethenyl-2-fluoro-4-(4-ethylphenyl)-1,1’-biphenyl: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21F

Molecular Weight

316.4 g/mol

IUPAC Name

1-(2-ethenylphenyl)-2-fluoro-4-(4-propylphenyl)benzene

InChI

InChI=1S/C23H21F/c1-3-7-17-10-12-19(13-11-17)20-14-15-22(23(24)16-20)21-9-6-5-8-18(21)4-2/h4-6,8-16H,2-3,7H2,1H3

InChI Key

SJVQZTPKJTTYBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3C=C)F

Origin of Product

United States

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